molecular formula C20H25ClN4O3 B6674335 N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-4-carboxamide;hydrochloride

N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-4-carboxamide;hydrochloride

Cat. No.: B6674335
M. Wt: 404.9 g/mol
InChI Key: ZUQDGYQRPWONJH-UHFFFAOYSA-N
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Description

N-(6-azaspiro[25]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-4-carboxamide;hydrochloride is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3.ClH/c1-23-10-9-22-17(23)12-24(16-11-20(16)5-7-21-8-6-20)19(25)14-3-2-4-15-18(14)27-13-26-15;/h2-4,9-10,16,21H,5-8,11-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQDGYQRPWONJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN(C2CC23CCNCC3)C(=O)C4=C5C(=CC=C4)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-4-carboxamide;hydrochloride involves multiple steps, starting from readily available starting materials. One common route involves the formation of the azaspiro[2.5]octane core through a cyclization reaction, followed by the introduction of the imidazole and benzodioxole moieties via nucleophilic substitution reactions. The final step typically involves the formation of the carboxamide group and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. For example, microreaction systems can be employed to precisely control reaction conditions such as temperature, reaction time, and phase separation, leading to higher yields and better process control .

Chemical Reactions Analysis

Types of Reactions

N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-4-carboxamide;hydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or infectious diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-4-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-azaspiro[2.5]octan-2-yl)-N-[(1-methylimidazol-2-yl)methyl]-1,3-benzodioxole-4-carboxamide;hydrochloride is unique due to its combination of the azaspiro, imidazole, and benzodioxole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

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